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Introduction

CCC-0975 is a disubstituted sulfonamide compound that has been identified as a specific
inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] It
acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, which is a
critical step in the establishment and persistence of HBV infection.[1][3] Specifically, CCC-0975
is thought to impede this process by blocking the deproteination of rcDNA.[3] These application
notes provide detailed protocols for the use of CCC-0975 in cell culture models of HBV
replication to assess its antiviral activity and cytotoxicity.

Mechanism of Action

CCC-0975 specifically targets the formation of HBV cccDNA from its precursor, rcDNA. This
inhibitory action leads to a synchronous reduction in the levels of both cccDNA and its
deproteinized rcDNA (DP-rcDNA) intermediate.[1] Importantly, CCC-0975 does not directly
inhibit HBV DNA replication or the viral polymerase activity.[1] This specific mechanism of
action makes CCC-0975 a valuable tool for studying the process of cccDNA formation and a
potential candidate for therapeutic strategies aimed at eliminating the persistent intrahepatic
HBV reservoir.
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Inhibition of HBV cccDNA formation by CCC-0975.

Data Presentation

The following tables summarize the key quantitative data for CCC-0975 in relevant cell culture
models.

Table 1: In Vitro Efficacy of CCC-0975

Cell Line Parameter EC50 Reference
HepDES19 cccDNA Reduction 10 M [1]
Primary Duck DHBV cccDNA

. . 3 uM [1]
Hepatocytes Biosynthesis

Table 2: Cytotoxicity of CCC-0975

Cell Line Parameter CC50 Reference

HepDE19 Cell Viability >30 uM [1]

Experimental Protocols
Preparation of CCC-0975 Stock Solution

Materials:
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e CCC-0975 powder

e Dimethyl sulfoxide (DMSO), cell culture grade
» Sterile, nuclease-free microcentrifuge tubes
Procedure:

e Prepare a 10 mM stock solution of CCC-0975 by dissolving the appropriate amount of
powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol ,
dissolve 4 mg in 1 mL of DMSO.

» Vortex thoroughly to ensure the compound is completely dissolved.
 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

» Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Protocol for Antiviral Activity Assay in HepG2.2.15 Cells

This protocol describes a method to evaluate the effect of CCC-0975 on HBV replication by
measuring the reduction in cccDNA.

Materials:

HepG2.2.15 cells

o Complete cell culture medium (e.g., DMEM supplemented with 10% FBS,
penicillin/streptomycin, and G418)

e CCC-0975 stock solution (10 mM in DMSO)

o 6-well cell culture plates

o Reagents for Hirt DNA extraction

e Reagents and equipment for Southern blotting

Procedure:
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o Cell Seeding: Seed HepG2.2.15 cells in 6-well plates at a density that allows for long-term
culture (e.g., 12 days) without overgrowth.

e Compound Treatment:

o After 24 hours, replace the medium with fresh medium containing various concentrations
of CCC-0975. A suggested starting range is 0.1 uM to 30 pM.

o Include a vehicle control (DMSO) at the same final concentration as the highest CCC-
0975 concentration (typically < 0.1%).

¢ Incubation: Incubate the cells for up to 12 days. Change the medium with freshly prepared
CCC-0975 every two days.[1]

e Harvesting and DNA Extraction:
o Onday 12, wash the cells with PBS and harvest them.

o Extract low molecular weight DNA using the Hirt extraction method to enrich for cccDNA
and other replicative intermediates.

o cccDNA Analysis by Southern Blot:

[e]

Separate the extracted DNA on an agarose gel.

o

Transfer the DNA to a nylon membrane.

[¢]

Hybridize with a 32P-labeled HBV-specific probe.

o

Visualize the bands corresponding to cccDNA and rcDNA using autoradiography and
guantify the signal intensity.
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Workflow for assessing the antiviral activity of CCC-0975.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of CCC-0975 that is toxic to the host cells.

Materials:
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» HepG2 cells (or other relevant hepatocyte cell line)
o Complete cell culture medium

e CCC-0975 stock solution (10 mM in DMSO)

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader
Procedure:

o Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well
in 100 pL of medium.

* Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
e Compound Treatment:

o Prepare serial dilutions of CCC-0975 in culture medium. A suggested concentration range
is 0.1 yM to 100 pM.

o Include a vehicle control (DMSO) and a no-cell control (medium only).

o Remove the old medium and add 100 pL of the compound dilutions to the respective
wells.

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

o MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C,
allowing viable cells to form formazan crystals.
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e Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.

e Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the CC50 (50% cytotoxic concentration) using a dose-response curve fitting
software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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